molecular formula C8H8N4O2S B5560939 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine

1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine

Cat. No. B5560939
M. Wt: 224.24 g/mol
InChI Key: FWCIEWLJSUAFHO-UHFFFAOYSA-N
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Description

1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, also known as PSTA, is a chemical compound that belongs to the class of triazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Scientific Research Applications

Synthesis and Crystallography

  • Synthesis and Structural Analysis: Derivatives of 1-(phenylsulfonyl)indole, which include compounds structurally similar to 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, have been synthesized and analyzed using crystallography. These studies provide insights into the molecular structures and formation of such compounds, which are valuable in materials science and pharmaceutical research (Mannes et al., 2017).

Biological and Medicinal Applications

  • Anticancer Properties

    Research has shown that derivatives of 1,2,3-Triazole containing sulfonyl groups, similar to this compound, demonstrate moderate activity against various cancer cell lines, such as renal, central nervous system, colon, and breast cancer cells. This indicates potential applications in cancer therapy and drug design (Salinas-Torres et al., 2022).

  • Antimicrobial Activity

    Compounds with structures similar to this compound have been reported to exhibit antimicrobial properties. Such compounds have been tested against various bacterial and fungal pathogens, suggesting their potential use as antimicrobial agents in pharmaceuticals (Almajan et al., 2010).

Material Science

  • Polyimide Ionomer Membranes: Research involving sulfonated polyimide (SPI) copolymers, which include 3-(4-aminophenyl)-5-(3-aminophenyl)-1H-1,2,4-triazole, demonstrates the potential of such compounds in creating flexible membranes with high thermal and mechanical stability. These have applications in fields like material science, particularly in developing advanced materials with specific properties (Saito et al., 2010).

Photophysical Properties

  • Optical Materials: A study focusing on the synthesis of fully substituted 1H-1,2,4-triazol-3-amines, structurally related to this compound, highlights their potential applications in organic and medicinal chemistry, as well as optical materials due to their fluorescence and aggregation-induced emission properties. This suggests their use in developing photophysical materials (Guo et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it would interact with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

1-(benzenesulfonyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c9-8-10-6-12(11-8)15(13,14)7-4-2-1-3-5-7/h1-6H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCIEWLJSUAFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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